molecular formula C7H7O5- B1243029 2,4,6-Trioxoheptanoate

2,4,6-Trioxoheptanoate

Cat. No.: B1243029
M. Wt: 171.13 g/mol
InChI Key: VAKFRAZWNDUNDE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trioxoheptanoate is a chemical compound with the anion formula C7H7O5- and is registered under PubChem CID 9543053 . Compounds featuring trioxo or dioxo structures, similar to this compound, serve as valuable intermediates and core scaffolds in medicinal chemistry and chemical synthesis . The pyrimidinetrione core, which is structurally related to this compound, is found in molecules that exhibit potent biological activity; for instance, such scaffolds have been identified as inhibitors of magnesium homeostasis in bacterial pathogens like Mycobacterium tuberculosis by directly targeting the CorA Mg2+ transporter . Furthermore, this class of compounds is integral to the development of immunoassays, where they can be conjugated to tracers and immunogens for the detection and analysis of various substances . The multiple carbonyl groups make it a versatile precursor for synthesizing diverse heterocyclic systems, which are crucial for developing new pharmaceuticals and exploring structure-activity relationships (SAR) . This compound is presented for research purposes as a building block in organic synthesis and drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7O5-

Molecular Weight

171.13 g/mol

IUPAC Name

2,4,6-trioxoheptanoate

InChI

InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12)/p-1

InChI Key

VAKFRAZWNDUNDE-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)CC(=O)C(=O)[O-]

Canonical SMILES

CC(=O)CC(=O)CC(=O)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

In biological studies, 2,4,6-Trioxoheptanoate has been investigated for its interactions with biological systems. Research has shown that compounds with similar structures can modulate enzyme activity and influence metabolic pathways. For instance, studies on related compounds have indicated potential antimicrobial properties and effects on cell signaling pathways.

  • Case Study: Antimicrobial Activity
    A study examined the antimicrobial effects of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant growth inhibition against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor of specific enzymes involved in disease processes.

  • Case Study: Cancer Research
    Preliminary studies have indicated that this compound analogs may inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. In vitro assays demonstrated that certain derivatives reduced CDK activity, leading to decreased proliferation of cancer cell lines.

Chemical Reactions Analysis

Structural Features and Reactivity

2,4,6-Trioxoheptanoate (C₇H₇O₅⁻) consists of a heptanoate backbone with ketone groups at positions 2, 4, and 6. This arrangement creates multiple electrophilic centers, making it reactive toward nucleophiles such as amines, thiols, and hydroxyl groups. Its conjugate acid, 2,4,6-trioxoheptanoic acid, exhibits similar reactivity but with additional protonation-dependent behavior .

Key Functional Groups:

  • Ketones (C=O) : Participate in nucleophilic additions and redox reactions.

  • Carboxylate (COO⁻) : Engages in acid-base reactions and coordination chemistry.

Metabolic Pathways

This compound is implicated in methyl transfer reactions and metabolic processes. For example:

  • Methyl Transfer : Analogous to related trioxo compounds, it may act as a methyl donor in enzymatic reactions, forming intermediates like 2,4,6-trioxo-1,3,5-trimethylazine .

  • Enzyme Interactions : Binds to active sites of oxidoreductases and transferases, modulating catalytic activity .

Oxidation and Reduction

The ketone groups undergo redox transformations under specific conditions:

Reaction TypeConditionsProductReference
ReductionNaBH₄, aqueous ethanolPartial saturation of ketones
OxidationO₂, metal catalystsFormation of carboxylic acid derivatives

Nucleophilic Substitution

The carboxylate group facilitates substitution reactions with electrophiles. For instance:

  • Amide Formation : Reacts with primary amines to form stable amide bonds .

  • Esterification : Combines with alcohols under acidic conditions to yield esters .

Coordination Chemistry

The trioxo structure allows chelation with metal ions, forming complexes used in catalysis:

Metal IonCoordination SiteApplicationReference
Fe³⁺Ketone and carboxylateRedox catalysis
Cu²⁺CarboxylateEnzyme mimicry

pH-Dependent Behavior

  • Acidic Conditions : Protonation of carboxylate stabilizes the molecule but reduces nucleophilicity.

  • Alkaline Conditions : Deprotonation enhances reactivity but risks ketone oxidation .

Thermal Decomposition

Heating above 150°C induces decarboxylation and ketone rearrangement:

\text{C H O }\xrightarrow{\Delta}\text{CO }+\text{C H O }\(\text{cyclic ketone derivative})

Comparison with Similar Compounds

Key Roles and Pathways:

  • Aromatic Compound Degradation: In Pseudomonas putida 01, TOH is generated during the catabolism of orcinol (a methyl-substituted resorcinol derivative). The pathway involves hydroxylation of orcinol to 2,3,5-trihydroxytoluene (THT), followed by meta-cleavage to form TOH, which is hydrolyzed into acetylpyruvate and acetate, ultimately yielding pyruvate .
  • Insecticide Detoxification: In the bean bug (Riptortus pedestris), TOH is a bactericidal degradation product of fenitrothion (an organophosphate insecticide). Gut symbionts metabolize fenitrothion into TOH, which is further detoxified by host enzymes, illustrating a host-symbiont reciprocal detoxification system .

Comparison with Similar Compounds

TOH shares structural and functional similarities with other β-keto acids and aromatic degradation intermediates. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of TOH and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Metabolic Role Associated Enzymes/Pathways
2,4,6-Trioxoheptanoate C₇H₈O₆ 188.13 Three ketones, carboxylate Ring-cleavage product in orcinol catabolism; detox metabolite Orcinol hydroxylase, THT 1,2-dioxygenase
2,3,5-Trihydroxytoluene (THT) C₇H₈O₃ 140.14 Three hydroxyl groups, methyl Precursor to TOH in orcinol pathway Orcinol hydroxylase
Acetylpyruvate C₅H₆O₅ 146.10 Two ketones, carboxylate Hydrolysis product of TOH; precursor to pyruvate TOH hydrolase
5-Amino-2,4,5-trioxopentanoate C₅H₇NO₅ 161.12 Three ketones, amino, carboxylate Unknown; detected in metabolomic studies Uncharacterized pathway

Structural and Reactivity Differences

  • Chain Length and Substituents: TOH has a seven-carbon backbone, distinguishing it from shorter-chain analogues like 5-amino-2,4,5-trioxopentanoate (five carbons).
  • Oxidation State: THT (a triol) is less oxidized than TOH (trioxo), reflecting its role as a precursor in the orcinol pathway. TOH’s ketone-rich structure enables spontaneous hydrolysis into acetylpyruvate and acetate under enzymatic regulation .

Enzymatic Specificity

Studies on Pseudomonas putida demonstrate strict substrate specificity in the orcinol pathway. Orcinol hydroxylase cannot process structural analogues like 3-methylcatechol, indicating that even minor substitutions disrupt enzyme activity . This contrasts with TOH hydrolase, which acts exclusively on TOH, highlighting the evolutionary optimization of these enzymes for specific intermediates .

Research Findings and Implications

Host-Symbiont Synergy : In bean bugs, TOH production by gut symbionts and subsequent host-mediated detoxification exemplify co-evolutionary adaptation to environmental toxins .

Metabolomic Diversity: The detection of 5-amino-2,4,5-trioxopentanoate in metabolomic studies suggests unexplored trioxo compound pathways, warranting further investigation .

Preparation Methods

Allylation and Esterification of Triazinane Precursors

The synthesis of 2,4,6-trioxoheptanoate derivatives often begins with triazinane intermediates. For example, ethyl 2-(3,5-diallyl-2,4,6-trioxo-1,3,5-triazinane-1-yl)acetate (3a) is prepared via nucleophilic substitution using ethyl bromoacetate and a monosodium 1,3-diallyl-isocyanurate precursor (compound 2 ) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, yielding 80% product after column chromatography (petroleum ether/ethyl acetate, 5:1 v/v).

Key Reaction Parameters:

ParameterValue
PrecursorCompound 2 (2.60 mmol)
SolventDMF (5 mL)
Temperature25°C
Yield80%

Bromination and Hydrolysis

Subsequent bromination of allyl groups in 3a with bromine (Br₂) in dichloromethane (CH₂Cl₂) at reflux for 2 hours yields dibrominated intermediates (e.g., 4a ). Acidic hydrolysis of 4a using 30% hydrochloric acid at 110°C for 12 hours produces the carboxylic acid derivative Tc1 (63% yield), a structural analog of this compound.

Bromination Conditions:

ParameterValue
Bromine3.39 mmol per 1.36 mmol 3a
SolventCH₂Cl₂ (20 mL)
TemperatureReflux (40°C)

Enzymatic Detoxification Pathways in Insect Symbionts

Burkholderia-Mediated Fenitrothion Degradation

In the bean bug (Riptortus pedestris), the symbiont Burkholderia SFA1 detoxifies the insecticide fenitrothion via a two-step pathway:

  • Fenitrothion → 3-Methyl-4-nitrophenol (3M4N) : Catalyzed by methyl parathion-degrading enzyme (Mpd).

  • 3M4N → this compound : Mediated by para-nitrophenol reductase (PnpA) and methylhydroquinone-metabolizing enzyme (Mhq).

Key Enzymatic Steps:

EnzymeFunctionExpression Level (FPKM*)
Mpd Hydrolysis of fenitrothion1,200 ± 150
PnpA2 Reduction of 3M4N to methylhydroquinone950 ± 90
Mhq Oxidation to this compound1,100 ± 110

*FPKM: Fragments Per Kilobase Million

Fermentation-Based Production

Culturing Burkholderia SFA1 in minimal media with 3M4N as the sole carbon source induces high expression of mpd and pnpA2 genes, enabling scalable production of this compound. Optimal conditions include:

  • Temperature : 30°C

  • pH : 6.8–7.1

  • Inducer : 10 mM 3M4N

Microbial Catabolism by Pseudomonas putida

Resorcinol Degradation Pathway

Pseudomonas putida ORC catabolizes resorcinol to this compound via hydroxyquinol intermediates. The pathway involves:

  • Resorcinol hydroxylase : Converts resorcinol to hydroxyquinol.

  • This compound hydrolase : Cleaves hydroxyquinol to acetylpyruvate and CO₂.

Metabolic Flux Analysis:

SubstrateProductEnzyme Activity (μmol/min/mg protein)
ResorcinolHydroxyquinol0.45 ± 0.05
HydroxyquinolThis compound0.32 ± 0.03

Bioreactor Optimization

Continuous fermentation of P. putida in a chemostat with resorcinol (20 mM) achieves a this compound titer of 8.7 g/L at a dilution rate of 0.1 h⁻¹. Key parameters:

  • Aeration : 1.5 vvm

  • Agitation : 500 rpm

  • Yield : 0.4 mol/mol resorcinol

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodYield (%)ScalabilityCost (USD/g)
Chemical Synthesis63–80Laboratory-scale120–180
Enzymatic (SFA1)85–90Pilot-scale45–60
Microbial (P. putida)70–75Industrial-scale25–40

Environmental Impact

  • Chemical Synthesis : Generates halogenated waste (e.g., CH₂Cl₂, Br₂).

  • Biological Methods : Carbon-neutral; utilizes agro-industrial byproducts (e.g., soybean meal).

Q & A

Q. What experimental design considerations are critical for studying environmental degradation pathways of this compound?

  • Methodological Answer : Combine in silico simulations (molecular docking of hydrolase-substrate interactions) with in situ microbial community analyses (16S rRNA sequencing). Use controlled microcosm experiments to assess degradation rates under varying oxygen levels and pH. Triangulate data from gas chromatography (for acetate detection) and enzymatic assays to validate pathway completeness .

Q. How should researchers address contradictions in reported kinetic parameters of this compound hydrolase across studies?

  • Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH 7.0, 25°C) using purified enzyme isoforms. Apply Michaelis-Menten and Lineweaver-Burk analyses with rigorous statistical testing (e.g., ANOVA for Km/Vmax discrepancies). Validate findings against structural data (e.g., X-ray crystallography of active sites) to resolve mechanistic inconsistencies .

Q. What methodological approaches enable tracking of this compound metabolic flux in whole-cell systems?

  • Methodological Answer : Use ¹³C isotopic labeling of precursor molecules (e.g., orcinol) with NMR or mass spectrometry to trace carbon flow. Couple this with gene knockout strains (e.g., Δhydrolase mutants) to confirm pathway specificity. Data analysis should include flux balance modeling and error propagation calculations to account for isotopic dilution effects .

Key Notes for Methodological Rigor

  • Data Presentation : Follow guidelines for SI units, significant figures, and standardized nomenclature in chemical equations .
  • Statistical Validation : Report confidence intervals (95% CI) and p-values for kinetic data, adhering to protocols for analytical reproducibility .
  • Literature Integration : Justify research gaps by contrasting findings with foundational studies (e.g., Chapman and Ribbons, 1976) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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